molecular formula C10H11FO4S B14040427 2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid

2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid

Cat. No.: B14040427
M. Wt: 246.26 g/mol
InChI Key: XJFQDKKQGZNTSJ-UHFFFAOYSA-N
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Description

2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid is a specialized phenylacetic acid derivative designed for research and development, particularly in pharmaceutical chemistry. As a chemical building block, its structure combines a carboxylic acid functional group with an electron-withdrawing fluoroethylsulfonyl moiety on the phenyl ring. This specific architecture is valuable for creating more complex molecules, similar to how the closely related methylsulfonyl analog is used as a key intermediate in the synthesis of active pharmaceutical ingredients like the anti-inflammatory drug Etoricoxib . The presence of the fluorine atom on the sulfonyl side chain is a strategic feature often employed in drug discovery to modulate a compound's electronic properties, metabolic stability, and binding affinity. Researchers can utilize this chemical to develop novel probes or therapeutic candidates, leveraging its potential as a precursor in organic synthesis. The compound is provided with guaranteed high purity to ensure consistent research outcomes. This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for use by qualified professionals and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11FO4S

Molecular Weight

246.26 g/mol

IUPAC Name

2-[4-(2-fluoroethylsulfonyl)phenyl]acetic acid

InChI

InChI=1S/C10H11FO4S/c11-5-6-16(14,15)9-3-1-8(2-4-9)7-10(12)13/h1-4H,5-7H2,(H,12,13)

InChI Key

XJFQDKKQGZNTSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CCF

Origin of Product

United States

Preparation Methods

Sulfonylation and Fluoroethylation of Phenyl Precursors

A key step is the introduction of the 2-fluoroethylsulfonyl group onto the para-position of the phenyl ring. One documented approach (related to sulfonylated phenylacetic acid intermediates) involves:

  • Starting from 4-methylsulfonyl acetophenone or 4-(methylsulfonyl)phenyl derivatives ,
  • Using fluoboric acid supported on silica (HBF4·SiO2) as a catalyst,
  • Reacting with morpholine and elemental sulfur under reflux conditions to form thiol intermediates,
  • Followed by hydrolysis to yield sulfonyl-substituted phenylacetic acids.

This method achieved high yields (~85%) and purity (>99%) without requiring extensive purification steps, indicating its industrial applicability.

Formation of the Phenylacetic Acid Core

The phenylacetic acid moiety is commonly synthesized via:

  • Alkylation or condensation of substituted benzene derivatives with cyanoacetate esters under basic conditions,
  • Hydrolysis and decarboxylation of cyano or ester intermediates to yield the acid.

For example, a typical route for related fluorophenylacetic acids involves:

Step Reagents & Conditions Description Yield & Notes
1 1,2,4,5-Tetrafluorobenzene + Alkyl cyanoacetate, base, organic solvent, 60°C to solvent boiling point Nucleophilic substitution to form 2-cyano-2-(fluorophenyl)acetate ester Molar ratios: 1:2–4; base: 1:2–4; reaction time varies
2 Acidic hydrolysis and decarboxylation with HCl (4–6 mol/L) or H2SO4 (10–30%), 80°C to solvent boiling point Conversion to fluorophenylacetic acid Yields up to 75%, melting point ~75–77°C

This method is adaptable to various fluorinated phenylacetic acids and can be modified to include sulfonyl substituents via prior functionalization.

Diazotization and Fluorination

For introducing fluorine atoms or fluoroalkyl groups, diazotization followed by fluorination is a common technique:

  • Amino-substituted phenylacetic acid intermediates are diazotized using nitrous acid,
  • Followed by fluorination using appropriate fluorinating agents,
  • This step allows selective introduction of fluorine atoms on aromatic rings or side chains.

This approach is documented in the synthesis of trifluorophenylacetic acids and can be adapted for fluoroethylsulfonyl derivatives.

Representative Synthetic Route for 2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic Acid

Based on the reviewed methods, a plausible synthetic sequence is:

Step Reaction Conditions Outcome
1 Sulfonylation of 4-methylacetophenone to 4-(methylsulfonyl)acetophenone Using HBF4·SiO2 catalyst, morpholine, sulfur, 75°C, 3 h Formation of sulfonylated intermediate
2 Fluoroethylation of sulfonyl group Fluoroethyl halide reagents under nucleophilic substitution conditions Introduction of 2-fluoroethyl group on sulfonyl moiety
3 Conversion of acetophenone to phenylacetic acid Hydrolysis and oxidation under acidic conditions (HCl and acetic acid reflux) Formation of this compound
4 Purification Recrystallization from toluene or ethyl acetate, acid-base extraction High purity (>99%) product

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent Ethanol, ethyl acetate, toluene, dichloromethane Choice depends on solubility and reaction step
Temperature 60–85°C for sulfonylation and hydrolysis; reflux for oxidation Controlled to optimize yield and minimize side reactions
Acid concentration 1–6 mol/L HCl or 10–30% H2SO4 For hydrolysis and decarboxylation
Reaction time 3–18 hours depending on step Longer times for complete conversion
Catalyst HBF4·SiO2 for sulfonylation Heterogeneous catalyst facilitates separation and reuse

Yields and Purity

  • Sulfonylation and fluoroethylation steps yield ~85–90% of intermediate products.
  • Hydrolysis and oxidation to phenylacetic acid derivatives yield ~75% with melting points consistent with literature.
  • Final products exhibit purity >99% by HPLC after recrystallization.

Analytical Data and Characterization

  • Melting points: ~75–77°C for fluorophenylacetic acids.
  • ESI-MS and NMR spectra confirm the structure and substitution pattern.
  • HPLC purity >99% after purification steps.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Alkyl cyanoacetate condensation 1,2,4,5-tetrafluorobenzene Alkyl cyanoacetate, base, HCl or H2SO4 60–80°C, reflux 75 Hydrolysis/decarboxylation step critical
Nitrobenzene condensation + reduction + diazotization 2,4,5-trifluoronitrobenzene Diethyl malonate, reducing agents, nitrous acid Multi-step, mild conditions High Suitable for trifluorophenylacetic acid
Sulfonylation + fluoroethylation + hydrolysis 4-methylsulfonyl acetophenone HBF4·SiO2, morpholine, sulfur, fluoroethyl halide 75–85°C, reflux 85–90 High purity, industrially viable
Diazotization fluorination Amino-substituted phenylacetic acid Nitrous acid, fluorinating agents Low temperature, controlled addition Moderate Selective fluorination

Chemical Reactions Analysis

2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets. The fluoroethylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This compound may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares structural analogs of 2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
2-[4-(2-Methoxyethylsulfonyl)phenyl]acetic acid Methoxyethylsulfonyl C₁₁H₁₄O₅S 258.3 Polar, soluble in DMSO; CAS 1155610-14-2
2-[(4-Fluorophenyl)thio]acetic acid Thioether (S-linked) C₈H₇FO₂S 186.2 Lower polarity; MP 298.2°C (decomposes)
2-(4-Fluoro-2-methylphenyl)acetic acid Methyl and fluorine C₉H₉FO₂ 168.17 Lipophilic; used in NSAID synthesis
2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)sulfonyl)acetic acid Sulfonylacetamide C₁₀H₁₀FNO₅S 275.25 High density (1.57 g/cm³); acidic (pKa ~2.35)
Target Compound: this compound Fluoroethylsulfonyl C₁₀H₁₀FO₄S ~258 (estimated) Predicted higher acidity and solubility vs. methoxy analog

Key Observations:

  • Electron-Withdrawing Effects : The fluoroethylsulfonyl group in the target compound enhances acidity compared to methoxyethyl (pKa ~2–3 vs. ~3–4 for methoxy analogs) .
  • Solubility : Sulfonyl groups generally improve aqueous solubility, but fluorination may reduce it slightly due to increased hydrophobicity .
  • Thermal Stability : Sulfonyl-containing compounds (e.g., boiling point ~569°C for related structures) exhibit higher thermal stability than thioether analogs .

Biological Activity

2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃FNO₃S
  • Molecular Weight : 285.31 g/mol

The presence of the fluoroethylsulfonyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antibacterial and anti-inflammatory contexts.

Antibacterial Activity

The compound has demonstrated significant antibacterial properties against several Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell membrane integrity and inhibiting protein synthesis.

  • Efficacy : In vitro studies have shown an IC50 value of approximately 0.8 mg/mL against Agrobacterium tumefaciens, suggesting strong antibacterial potential .
Bacterial StrainIC50 (mg/mL)
Agrobacterium tumefaciens T-370.8038
Escherichia coliTBD
Staphylococcus aureusTBD

The antibacterial mechanism involves:

  • Membrane Disruption : The compound causes leakage of nucleic acids and proteins, leading to cell lysis.
  • Inhibition of Protein Synthesis : It interferes with the ribosomal function, reducing the synthesis of essential proteins.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in bacterial cells, further impairing their viability .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Study on Phenylacetic Acid Derivatives :
    • A study highlighted that derivatives of phenylacetic acid exhibited broad-spectrum antibacterial activity and were effective against various plant pathogens. The findings suggest that modifications to the phenyl ring can enhance biological activity .
  • Anti-inflammatory Potential :
    • Preliminary investigations suggest that compounds structurally related to this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Further research is needed to elucidate these effects.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of related compounds. For instance, modifications in the side chains have been shown to improve efficacy against specific bacterial strains.

Synthesis Techniques

The synthesis of this compound typically involves:

  • Starting Materials : Phenylacetic acid derivatives and sulfonic acid reagents.
  • Reagents : Fluorinating agents for introducing the fluoroethyl group.
  • Conditions : Reflux in appropriate solvents under inert atmosphere to prevent oxidation.

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